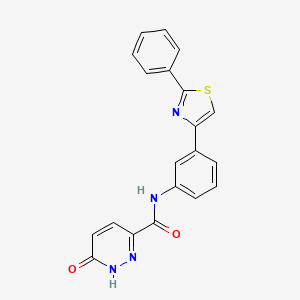

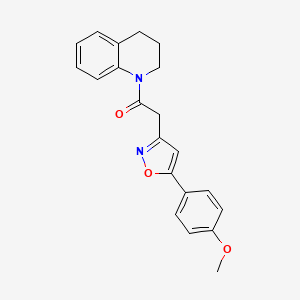

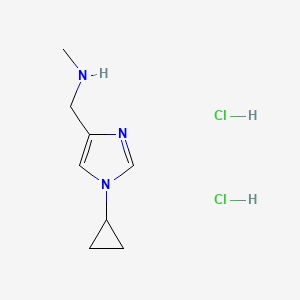

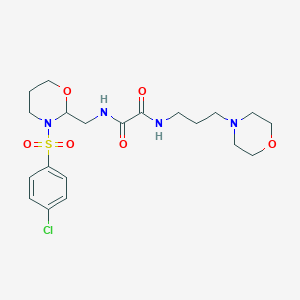

2,4,6-trimethyl-N-(4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,4,6-trimethyl-N-(4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to an amine . They are known for their antimicrobial properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the other compounds present. Sulfonamides, for example, can undergo a variety of reactions, including hydrolysis, acylation, and displacement reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are generally solid at room temperature and are soluble in organic solvents .Scientific Research Applications

Synthesis and Bioactivity Studies

Benzenesulfonamide derivatives, including those with complex structures similar to the specified chemical, have been synthesized and evaluated for their bioactivity, particularly as carbonic anhydrase inhibitors and potential antitumor agents. For example, the synthesis of new benzenesulfonamide compounds has been explored for their cytotoxic activities and potential as carbonic anhydrase inhibitors, with certain derivatives showing promising cytotoxic activities against tumor cells, indicating their potential in anti-tumor activity studies (Gul et al., 2016).

Antimicrobial and Anti-HIV Activity

Research has also delved into the synthesis of benzenesulfonamide derivatives bearing 2,5-disubstituted-1,3,4-oxadiazole moiety, assessing their antimicrobial and anti-HIV activities. These studies aim to discover new therapeutic agents with enhanced efficacy against various pathogens (Iqbal et al., 2006).

Anticancer Research

In the field of cancer research, benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activities. Novel compounds have shown cytotoxic activity toward various human cancer cell lines, highlighting the potential of these molecules as antitumor agents. Some derivatives exhibit significant inhibitory effects on cancer cell proliferation, pointing towards their application in developing new cancer therapies (Żołnowska et al., 2016).

Enzymatic Inhibition for Therapeutic Applications

Furthermore, benzenesulfonamides incorporating flexible triazole moieties have been identified as highly effective inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These compounds' inhibitory activity and their potential therapeutic applications in treating conditions like glaucoma have been explored through in vitro studies, computational analysis, and animal models (Nocentini et al., 2016).

Structural and Mechanistic Insights

Studies have also focused on understanding the structural features of benzenesulfonamide derivatives, including their conformational analysis and the influence of different substituents on their bioactivity. Such research provides valuable insights into the design of more effective benzenesulfonamide-based therapeutics by elucidating the underlying mechanisms of action and optimizing molecular structures for enhanced efficacy (Nikonov et al., 2019).

Safety and Hazards

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,4,6-trimethyl-N-(4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide' involves the synthesis of the intermediate compound 4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)aniline, which is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride to form the final product.", "Starting Materials": [ "4-nitroaniline", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)aniline", "2,4,6-trimethylbenzenesulfonyl chloride" ], "Reaction": [ "Step 1: Nitration of 4-nitroaniline with sulfuric acid and nitric acid to form 4-nitro-2-aminobenzoic acid", "Step 2: Acetylation of 4-nitro-2-aminobenzoic acid with acetic anhydride and sodium acetate to form 4-nitro-2-acetamidobenzoic acid", "Step 3: Reduction of 4-nitro-2-acetamidobenzoic acid with sodium hydroxide and hydrogen gas to form 4-amino-2-acetamidobenzoic acid", "Step 4: Diazotization of 4-amino-2-acetamidobenzoic acid with sodium nitrite and hydrochloric acid to form 4-nitroso-2-acetamidobenzoic acid", "Step 5: Cyclization of 4-nitroso-2-acetamidobenzoic acid with sodium hydroxide to form 4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)aniline", "Step 6: Reaction of 4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)aniline with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of triethylamine to form the final product 2,4,6-trimethyl-N-(4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide" ] } | |

CAS No. |

927625-44-3 |

Molecular Formula |

C24H23N3O3S |

Molecular Weight |

433.53 |

IUPAC Name |

2,4,6-trimethyl-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide |

InChI |

InChI=1S/C24H23N3O3S/c1-14-9-10-19(27-31(29,30)23-16(3)11-15(2)12-17(23)4)18(13-14)22-24(28)26-21-8-6-5-7-20(21)25-22/h5-13,27H,1-4H3,(H,26,28) |

InChI Key |

FGJYGUXZBDZBJD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C)C3=NC4=CC=CC=C4NC3=O |

solubility |

soluble |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2868075.png)

![2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2868076.png)

![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-methylpiperidino)methanone](/img/structure/B2868080.png)

![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2868082.png)

![N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2868092.png)